2-Bromo-4'-isopropylacetophenone molecular weight
2-Bromo-4'-isopropylacetophenone molecular weight
An In-Depth Technical Guide to 2-Bromo-4'-isopropylacetophenone: Synthesis, Analysis, and Applications
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of 2-Bromo-4'-isopropylacetophenone, a key chemical intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis protocols, analytical validation, and critical applications, moving beyond simple procedural outlines to explain the causal reasoning behind methodological choices, ensuring a robust and reproducible scientific foundation.
Introduction: Strategic Importance in Chemical Synthesis
2-Bromo-4'-isopropylacetophenone is an aromatic ketone that serves as a highly versatile building block in organic synthesis. Its strategic importance lies in its bifunctional nature: the ketone group and the reactive α-bromo group. This unique combination allows for a wide array of subsequent chemical modifications, making it a valuable precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The isopropyl group on the phenyl ring can also influence the pharmacokinetic properties, such as lipophilicity and metabolic stability, of the final active pharmaceutical ingredients (APIs).[2] This guide will provide the technical insights necessary to effectively synthesize, purify, and utilize this compound in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application. These properties dictate the choice of solvents, reaction conditions, and analytical methods.
| Property | Value | Source |
| Molecular Weight | 241.12 g/mol | [3][4] |
| Molecular Formula | C₁₁H₁₃BrO | [3][4] |
| CAS Number | 51012-62-5 | [3][4] |
| Appearance | White to off-white crystalline solid | [1] (Inferred from similar compounds) |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage Conditions | Refrigerator, under inert atmosphere | [4] |
The presence of the bromomethyl ketone moiety makes the compound a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis Protocol: Electrophilic α-Bromination
The most common and efficient method for synthesizing 2-Bromo-4'-isopropylacetophenone is through the selective electrophilic α-bromination of its precursor, 4'-isopropylacetophenone.[1]
Causality Behind the Method
The acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group) is significantly increased by the electron-withdrawing effect of the carbonyl group. In the presence of a base or acid catalyst, an enol or enolate intermediate is formed. This electron-rich intermediate readily attacks an electrophilic bromine source, leading to selective bromination at the α-position. The reaction is typically performed in a non-polar solvent to prevent unwanted side reactions.
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the bromination of substituted acetophenones.[5][6]
Materials:
-
4'-Isopropylacetophenone
-
Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTT)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-isopropylacetophenone (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and minimize the formation of over-brominated byproducts.
-
Bromination: While maintaining the temperature at 0°C and stirring vigorously, add a solution of bromine (1 equivalent) in THF dropwise over 20-30 minutes. Alternatively, phenyltrimethylammonium tribromide (1 equivalent) can be added portion-wise as a safer, solid alternative to liquid bromine.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, followed by stirring at room temperature for an additional 20-30 minutes.[6] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-Bromo-4'-isopropylacetophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4'-isopropylacetophenone.
Analytical Validation: Ensuring Purity and Identity
The purity of 2-Bromo-4'-isopropylacetophenone is paramount for its use in subsequent reactions, as impurities can lead to unwanted side products, lower yields, and complications in purification. A multi-technique approach is recommended for comprehensive characterization.
| Analytical Technique | Purpose | Strengths | Limitations |
| HPLC | Purity assessment and quantification. | High resolution, sensitivity, and quantitative accuracy.[7] | Requires method development; destructive. |
| GC-MS | Identification and detection of volatile impurities. | High sensitivity and provides molecular weight information.[8] | Not suitable for thermally labile compounds. |
| NMR Spectroscopy | Structural elucidation and confirmation. | Provides detailed structural information.[7] | Lower sensitivity for quantification compared to HPLC.[7] |
| FTIR Spectroscopy | Functional group identification. | Rapid and provides information on bond structures.[9] | Provides limited structural information on its own. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the preferred method for determining the purity of bromoacetophenone derivatives due to its high resolving power, which allows for the separation of the main compound from starting materials, byproducts, and degradation products.[7]
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a wavelength where the analyte has maximum absorbance (typically around 254 nm).
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Analytical Workflow Diagram
Caption: Integrated workflow for the analytical validation of the compound.
Applications in Research and Drug Development
The utility of 2-Bromo-4'-isopropylacetophenone stems from its reactive α-bromoketone functionality, which is a powerful tool for constructing complex molecular architectures.
Intermediate for Heterocyclic Synthesis
The compound is a classic substrate in reactions like the Hantzsch thiazole synthesis. Here, it reacts with a thiourea or thioamide to form a thiazole ring, a scaffold present in numerous FDA-approved drugs. The α-bromoketone provides the C-C-N fragment for the cyclization reaction.
Precursor for Pharmaceutical Agents
2-Bromo-4'-isopropylacetophenone serves as a key intermediate in the synthesis of potential therapeutic agents. It is a known precursor for developing anti-inflammatory and analgesic drugs.[1] Its derivatives have also been investigated for antimicrobial and anticonvulsant activities.[10] The bromo group acts as an excellent leaving group, allowing for nucleophilic substitution reactions to introduce diverse functional groups and build out the target molecule.
Synthetic Pathway Example
Caption: Synthetic utility in building complex heterocyclic molecules.
Conclusion
2-Bromo-4'-isopropylacetophenone is more than just a chemical; it is a strategic tool for molecular construction. Its value is unlocked through a comprehensive understanding of its properties, a well-controlled synthesis, and rigorous analytical validation. For scientists in drug discovery and development, mastering the use of this intermediate provides a reliable pathway to novel chemical entities with therapeutic potential. The protocols and insights provided in this guide serve as a foundation for the successful and reproducible application of 2-Bromo-4'-isopropylacetophenone in advanced scientific research.
References
-
Synthesis of 2-Bromo-4'-methylpropiophenone . PrepChem.com. [Link]
-
Analytical Techniques for Chemical Analysis & Testing . Lucideon. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 2-bromo-4-isopropylacetophenone CAS#: 51012-62-5 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-bromo-4-ethylacetophenone CAS#: 2632-14-6 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 10. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]
